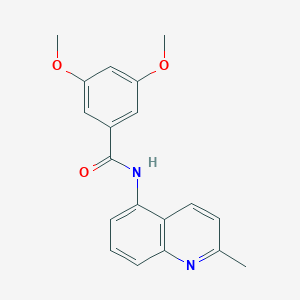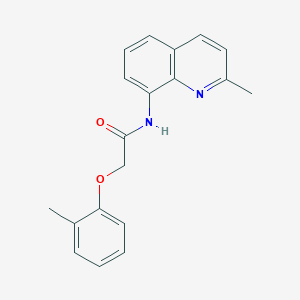![molecular formula C22H19N3O3 B244130 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B244130.png)
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide, also known as BMVC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMVC is a type of fluorescent dye that has been extensively studied for its unique properties, which make it an ideal candidate for use in a wide range of scientific research applications.
Mechanism of Action
The mechanism of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide involves its ability to selectively bind to specific biological molecules and emit fluorescence upon excitation with light. The compound has a high affinity for certain proteins and lipids, allowing researchers to use it to label and track these molecules in living cells and tissues. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is also able to penetrate cellular membranes, making it useful for studying intracellular processes.
Biochemical and Physiological Effects
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. The compound is generally well-tolerated by cells and tissues, making it a safe and effective tool for scientific research. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide also has the advantage of being highly stable, allowing it to be used in long-term experiments without degradation or loss of fluorescence.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is its high selectivity for specific biological molecules, allowing researchers to target and study specific proteins and lipids in living cells and tissues. The compound is also highly stable and can be used in long-term experiments without degradation or loss of fluorescence. However, one limitation of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is its relatively low fluorescence intensity compared to other fluorescent dyes, which can make it difficult to detect in certain applications.
Future Directions
There are many potential future directions for N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide research, including the development of new and improved synthesis methods, the optimization of labeling and imaging protocols, and the exploration of new applications in various scientific fields. One promising area of research is the use of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's, where it could be used to label and track specific proteins and lipids implicated in these diseases. Additionally, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide could be used in the development of new diagnostic and therapeutic tools for various diseases.
Synthesis Methods
The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide involves the reaction of 3-amino-4-methylpyridine with 5-ethyl-2-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The overall process is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific research fields, including biochemistry, cell biology, and neuroscience. The compound is commonly used as a fluorescent probe to label and track various biological molecules, such as proteins, lipids, and nucleic acids. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is also used as a tool to study cellular processes and signaling pathways, as well as to investigate the mechanisms of various diseases.
properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-14-6-7-19-18(10-14)25-22(28-19)17-11-16(9-13(2)20(17)26)24-21(27)15-5-4-8-23-12-15/h4-12,25H,3H2,1-2H3,(H,24,27)/b22-17+ |
InChI Key |
SRABEQDXDKJTJA-OQKWZONESA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)/N2 |
SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)N2 |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B244047.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244051.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)


